molecular formula C14H8BrClF3NO2 B6617532 N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide CAS No. 634185-03-8

N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide

Cat. No. B6617532
CAS RN: 634185-03-8
M. Wt: 394.57 g/mol
InChI Key: ZIDHEHRSNRVSMN-UHFFFAOYSA-N
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Description

N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide (hereafter referred to as NBTCH) is a compound that belongs to the class of heterocyclic aromatic compounds. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. NBTCH has been studied for its potential as an inhibitor of a variety of enzymes, as well as its ability to bind to metal ions. Furthermore, NBTCH has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

NBTCH has been studied for its potential as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and toxins. In addition, NBTCH has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. Furthermore, NBTCH has been studied for its ability to bind to metal ions, such as iron, which can be used for the synthesis of metal-organic frameworks.

Mechanism of Action

NBTCH binds to cytochrome P450 enzymes and acetylcholinesterase through hydrogen bonding and hydrophobic interactions. The binding of NBTCH to cytochrome P450 enzymes and acetylcholinesterase results in the inhibition of their activity. Furthermore, NBTCH can bind to metal ions through electrostatic interactions, which can be used for the synthesis of metal-organic frameworks.
Biochemical and Physiological Effects
NBTCH has been found to have a number of biochemical and physiological effects. In vitro studies have shown that NBTCH can inhibit the activity of cytochrome P450 enzymes and acetylcholinesterase. In addition, NBTCH has been found to have cytotoxic effects in cancer cells, and it has been found to increase the expression of certain genes in cells.

Advantages and Limitations for Lab Experiments

The main advantage of using NBTCH in lab experiments is its high yield and low cost. Furthermore, it is relatively easy to synthesize, and it can be used in a variety of applications. However, there are some limitations to using NBTCH in lab experiments. For example, it can be difficult to control the amount of NBTCH in a reaction, and it can be toxic in high concentrations.

Future Directions

There are a number of potential future directions for research on NBTCH. For example, further studies could be conducted to investigate its potential as an inhibitor of other enzymes. In addition, further studies could be conducted to investigate its potential as an anticancer agent. Furthermore, further studies could be conducted to investigate its potential as a metal-organic framework component. Finally, further studies could be conducted to investigate its potential as an antioxidant.

Synthesis Methods

NBTCH can be synthesized through a reaction between 3-bromo-5-trifluoromethylphenyl bromide and 5-chloro-2-hydroxybenzamide. This reaction is carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as triethylamine. The reaction is typically carried out at room temperature, and the yield is typically high.

properties

IUPAC Name

N-[3-bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClF3NO2/c15-8-3-7(14(17,18)19)4-10(5-8)20-13(22)11-6-9(16)1-2-12(11)21/h1-6,21H,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDHEHRSNRVSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90803709
Record name N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90803709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide

CAS RN

634185-03-8
Record name N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90803709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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